2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide 2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18257512
InChI: InChI=1S/C9H14N4O/c1-12(8-2-3-8)9(14)6-13-5-7(10)4-11-13/h4-5,8H,2-3,6,10H2,1H3
SMILES:
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol

2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide

CAS No.:

Cat. No.: VC18257512

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide -

Specification

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
IUPAC Name 2-(4-aminopyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
Standard InChI InChI=1S/C9H14N4O/c1-12(8-2-3-8)9(14)6-13-5-7(10)4-11-13/h4-5,8H,2-3,6,10H2,1H3
Standard InChI Key SYIAZONHTCFGDA-UHFFFAOYSA-N
Canonical SMILES CN(C1CC1)C(=O)CN2C=C(C=N2)N

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates three key components:

  • A 4-amino-1H-pyrazole ring, which provides hydrogen-bonding capability via the amino group and aromatic stability through conjugation.

  • An acetamide backbone that connects the pyrazole to the nitrogen substituents.

  • N-cyclopropyl-N-methyl groups, which introduce steric bulk and conformational constraints compared to simpler alkyl substituents.

The cyclopropyl group’s strained three-membered ring enhances metabolic stability in biological systems, while the methyl group modulates electron density at the amide nitrogen .

Table 1: Comparative Molecular Properties of Select Pyrazole Acetamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamideC9H14N4O\text{C}_9\text{H}_{14}\text{N}_4\text{O}194.23 N-Cyclopropyl, N-Methyl
2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamideC9H16N4O\text{C}_9\text{H}_{16}\text{N}_4\text{O}196.25 N,N-Diethyl
2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropylacetamideC8H12N4O\text{C}_8\text{H}_{12}\text{N}_4\text{O}180.21 N-Cyclopropyl

Hypothesized Physicochemical Behavior

While experimental data on solubility, melting point, and partition coefficient (logP\log P) are unavailable, structural analogs suggest:

  • Solubility: Moderate aqueous solubility due to the polar amide and amino groups, counterbalanced by hydrophobic cyclopropyl and methyl moieties.

  • Thermal Stability: Likely stable up to 150–200°C, based on similar acetamides with aromatic heterocycles .

  • Acid-Base Properties: The pyrazole amino group (pKa46\text{p}K_a \approx 4–6) and amide proton (pKa1517\text{p}K_a \approx 15–17) dictate pH-dependent solubility .

Synthetic Approaches and Optimization

Proposed Reaction Pathways

Though explicit synthetic protocols for 2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide are undisclosed, convergent strategies can be inferred from related compounds:

  • Pyrazole-Acetamide Coupling:

    • React 4-amino-1H-pyrazole with chloroacetyl chloride to form 2-chloro-N-cyclopropyl-N-methylacetamide.

    • Substitute chloride with pyrazole under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Reductive Amination:

    • Condense 4-amino-1H-pyrazole-1-acetic acid with N-cyclopropyl-N-methylamine using carbodiimide coupling agents (e.g., EDC, HOBt) .

Industrial-Scale Considerations

Key challenges in mass production include:

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

  • Yield Optimization: Catalytic methods (e.g., palladium-mediated cross-coupling) may enhance efficiency but require rigorous metal removal .

Mechanistic Insights and Structure-Activity Relationships

Electronic Effects

  • Pyrazole Aromaticity: The amino group at the 4-position donates electron density into the ring, increasing reactivity toward electrophilic substitution at the 3- and 5-positions .

  • Amide Resonance: The N-cyclopropyl-N-methyl groups reduce amide planarity, altering hydrogen-bonding capacity compared to unsubstituted acetamides .

Steric and Conformational Impacts

  • Cyclopropyl Rigidity: Limits rotation around the N–C bond, potentially favoring bioactive conformations in molecular targets .

  • Methyl Substitution: Increases lipophilicity, which may enhance blood-brain barrier permeability in therapeutic contexts .

Comparative Analysis with Structural Analogs

N-Alkyl Substitution Patterns

Replacing N-cyclopropyl-N-methyl with other groups yields distinct properties:

  • N,N-Diethyl (C9_9H16_{16}N4_4O): Higher molecular weight and lipophilicity reduce aqueous solubility but improve membrane permeability .

  • N-Cyclopropyl (C8_8H12_{12}N4_4O): Lower steric hindrance may facilitate faster metabolic clearance .

Table 2: Hypothesized Biological Half-Lives of Pyrazole Acetamides

CompoundPredicted t1/2t_{1/2} (hours)Key Determinants
N-Cyclopropyl-N-methyl derivative6–8Moderate CYP3A4 metabolism
N,N-Diethyl derivative4–5Rapid glucuronidation
N-Cyclopropyl derivative3–4Enhanced renal clearance

Reactivity in Cross-Coupling Reactions

The amino group’s position on the pyrazole ring influences regioselectivity in further functionalization:

  • Suzuki-Miyaura Coupling: Bromination at the 3-position would enable aryl cross-coupling, but the 4-amino group may direct electrophiles to the 5-position instead .

  • Buchwald-Hartwig Amination: Palladium-catalyzed introduction of secondary amines at the 5-position could diversify the compound’s pharmacological profile .

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